molecular formula C11H11FN2O2 B12840209 2-Amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid

2-Amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid

Cat. No.: B12840209
M. Wt: 222.22 g/mol
InChI Key: WZVMQSYBGONRBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a fluorine atom at the 6-position of the indole ring, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using continuous flow reactors for the Fischer indole synthesis and employing automated peptide synthesizers for the amino acid coupling step .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C11H11FN2O2

Molecular Weight

222.22 g/mol

IUPAC Name

2-amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid

InChI

InChI=1S/C11H11FN2O2/c12-7-2-1-6-3-8(14-10(6)4-7)5-9(13)11(15)16/h1-4,9,14H,5,13H2,(H,15,16)

InChI Key

WZVMQSYBGONRBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NC(=C2)CC(C(=O)O)N

Origin of Product

United States

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